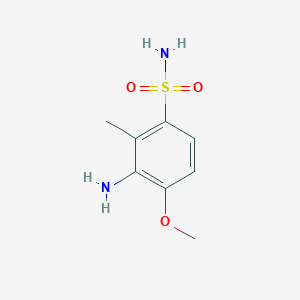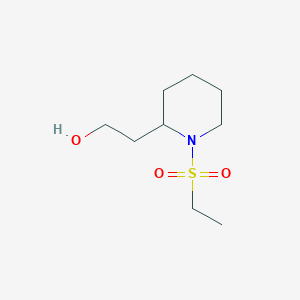
(1-(Isopropoxymethyl)cyclohexyl)methanesulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-(Isopropoxymethyl)cyclohexyl)methanesulfonyl chloride: is an organosulfur compound characterized by the presence of a cyclohexyl ring substituted with an isopropoxymethyl group and a methanesulfonyl chloride group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with cyclohexanol, which is converted to (1-(isopropoxymethyl)cyclohexyl)methanesulfonyl chloride through a series of reactions.
Reaction Steps:
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and reagent concentrations) is crucial for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
Substitution Reactions: The methanesulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction: While the compound itself is not typically involved in oxidation or reduction reactions, it can be used as a precursor for other compounds that may undergo such reactions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols.
Solvents: Polar aprotic solvents like dichloromethane or acetonitrile.
Conditions: Reactions are often carried out at room temperature or slightly elevated temperatures, under an inert atmosphere to prevent moisture interference.
Major Products
Methanesulfonamides: Formed when the compound reacts with amines.
Methanesulfonates: Formed when the compound reacts with alcohols or thiols.
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthesis of Sulfonamides: Used as an intermediate in the synthesis of various sulfonamide compounds, which are important in medicinal chemistry.
Protecting Group: The methanesulfonyl group can act as a protecting group for alcohols and amines during multi-step organic syntheses.
Biology and Medicine
Drug Development: Potential use in the synthesis of pharmaceutical compounds due to its ability to form stable sulfonamide linkages.
Bioconjugation: Utilized in the modification of biomolecules for research purposes.
Industry
Polymer Chemistry: Used in the synthesis of sulfonated polymers, which have applications in ion exchange resins and membranes.
Agrochemicals: Intermediate in the production of herbicides and pesticides.
Wirkmechanismus
The primary mechanism by which (1-(isopropoxymethyl)cyclohexyl)methanesulfonyl chloride exerts its effects is through nucleophilic substitution reactions. The methanesulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This leads to the formation of sulfonamide or sulfonate linkages, depending on the nucleophile involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methanesulfonyl Chloride: The simplest sulfonyl chloride, used widely in organic synthesis.
Tosyl Chloride: Another sulfonyl chloride with a toluene group, commonly used as a protecting group in organic synthesis.
Trifluoromethanesulfonyl Chloride: A more reactive sulfonyl chloride due to the electron-withdrawing trifluoromethyl group.
Uniqueness
(1-(Isopropoxymethyl)cyclohexyl)methanesulfonyl chloride is unique due to the presence of the cyclohexyl ring and the isopropoxymethyl group, which can impart different steric and electronic properties compared to simpler sulfonyl chlorides. This can influence its reactivity and the types of products formed in chemical reactions.
Eigenschaften
Molekularformel |
C11H21ClO3S |
|---|---|
Molekulargewicht |
268.80 g/mol |
IUPAC-Name |
[1-(propan-2-yloxymethyl)cyclohexyl]methanesulfonyl chloride |
InChI |
InChI=1S/C11H21ClO3S/c1-10(2)15-8-11(9-16(12,13)14)6-4-3-5-7-11/h10H,3-9H2,1-2H3 |
InChI-Schlüssel |
DHCMEBIBJWYOTD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OCC1(CCCCC1)CS(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


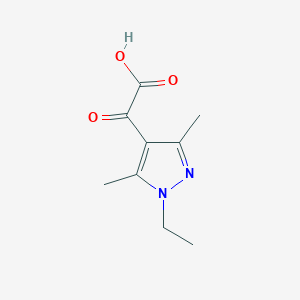


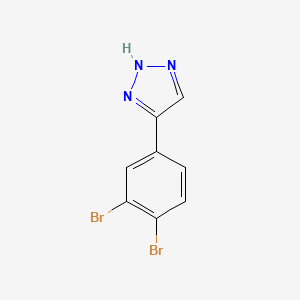
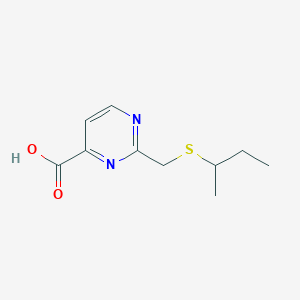


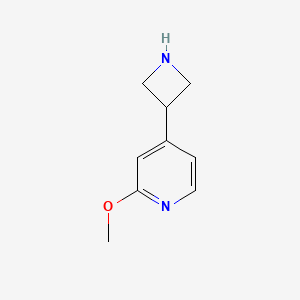
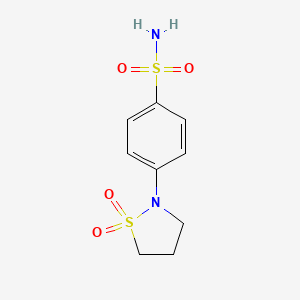

![3-[(Oxolan-2-yl)methoxy]propane-1-sulfonyl chloride](/img/structure/B13527549.png)

